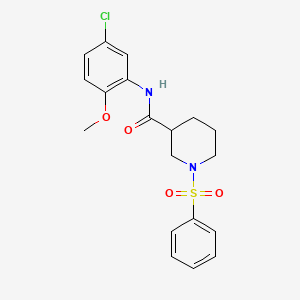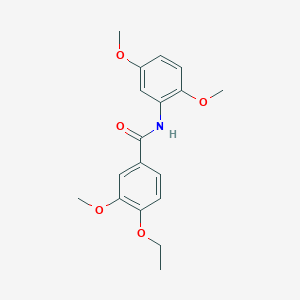![molecular formula C20H21N3O4 B4387894 3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4387894.png)
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves multiple steps, starting from specific precursor compounds and utilizing various chemical reactions to achieve the desired molecular structure. For instance, Taha et al. (2014) and Srivani et al. (2018) detail methodologies for synthesizing oxadiazole derivatives through cyclization reactions and subsequent modifications to introduce specific functional groups, showcasing the versatility and complexity of synthetic routes used in creating these compounds (Taha, 2014), (Srivani, 2018).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which significantly influences the compound's chemical behavior and interaction capabilities. Structural elucidation typically involves spectroscopic methods, including NMR and X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration of the molecule. Kumara et al. (2017) and Viterbo et al. (1980) have conducted studies to analyze the crystal structure of similar compounds, revealing how molecular geometry affects their physical and chemical properties (Kumara, 2017), (Viterbo, 1980).
Chemical Reactions and Properties
Chemical reactions involving 1,3,4-oxadiazole derivatives are diverse, including interactions with various reagents to form new compounds or modify existing structures. These reactions can alter the physical and chemical properties of the compounds, affecting their potential applications. Aghekyan et al. (2020) describe the synthesis and reaction of oxadiazole derivatives under different conditions to explore their antibacterial activity, illustrating the functional versatility of these molecules (Aghekyan, 2020).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These characteristics are determined by the compound's molecular structure and functional groups. Studies on oxadiazole derivatives have revealed significant insights into how structural variations influence these properties, facilitating the design of molecules with desired physical attributes.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, chemical stability, and interaction with other molecules, are pivotal for understanding their behavior in various environments and potential uses in different fields. The research conducted by Dinesha et al. (2014) on the antimicrobial and antioxidant activities of oxadiazole derivatives exemplifies the importance of chemical properties in assessing the applicability of these compounds for specific purposes (Dinesha, 2014).
Propiedades
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-17-13-14(9-10-16(17)25-2)20-22-19(27-23-20)12-11-18(24)21-15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRLLSVRZUEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387826.png)
![5-bromo-N-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4387830.png)
![N-(3-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4387836.png)
![2-(4-chlorophenyl)-N-(2-oxo-2-{[2-oxo-2-(1-piperidinyl)ethyl]amino}ethyl)acetamide](/img/structure/B4387849.png)
![N-(tert-butyl)-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4387853.png)
![N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387863.png)

![9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4387882.png)
![5,6,8-trimethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4387887.png)
![N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4387899.png)


![2-(4-bromophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4387920.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4387928.png)